COX-2 Preferential Inhibition: Bisfenazone Exhibits ~10-Fold Selectivity Over COX-1, Contrasting with Non-Selective Phenylbutazone
Bisfenazone demonstrates preferential COX-2 inhibition with an IC50 of 1,000 nM against human recombinant COX-2, compared to an IC50 of 10,000 nM against COX-1 in mouse J774 macrophage cells, yielding an approximate 10-fold selectivity ratio [1]. In contrast, the parent compound phenylbutazone is a non-selective COX inhibitor with reported IC50 values of 3.0–3.7 µM for COX-1 and approximately 3.79 µM for COX-2 (canine), producing a COX-1/COX-2 ratio close to 1.0, indicating balanced dual inhibition . This divergence in isoform preference represents a mechanistically meaningful distinction within the pyrazolone class.
| Evidence Dimension | COX-1/COX-2 selectivity ratio (higher ratio = greater COX-2 selectivity) |
|---|---|
| Target Compound Data | COX-2 IC50: 1,000 nM (1.0 µM); COX-1 IC50: 10,000 nM (10 µM); Approximate ratio: 10 |
| Comparator Or Baseline | Phenylbutazone: COX-1 IC50 ≈ 3.0–3.7 µM; COX-2 IC50 ≈ 3.79 µM; Ratio ≈ 1.0 (canine COX enzymes) |
| Quantified Difference | Bisfenazone selectivity ratio ~10 vs. phenylbutazone selectivity ratio ~1 |
| Conditions | Bisfenazone: human recombinant COX-2 (cell-free assay with 10-acetyl-3,7-dihydroxyphenoxazin substrate) and COX-1 in mouse J774 cells; Phenylbutazone: canine COX-1/COX-2 enzymes |
Why This Matters
For researchers selecting a pyrazolone tool compound, the ~10-fold COX-2 preference of Bisfenazone, contrasted with the non-selective profile of phenylbutazone, may offer a differentiated pharmacological fingerprint for probing COX-2-mediated inflammatory pathways while maintaining partial COX-1 engagement.
- [1] BindingDB, BDBM50026672. Affinity Data for Bisfenazone: IC50 COX-2 (Human recombinant, in presence and absence of porcine liver esterase): 1.00E+3 nM; COX-1 (Mouse J774 cells, PGE2 production RIA): 1.00E+4 nM. Curated by ChEMBL, Minia University. View Source
